(2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide
Overview
Description
Paricalcitol Intermediate A is an intermediate of paricalcitol, an analogue of vitamin D2. Paricalcitol is a medication used for the treatment of secondary hyperparathyroidism.
Scientific Research Applications
Synthesis of Chelating Tertiary Phosphine Oxides : Phosphine oxides are synthesized using palladium-catalyzed C–P bond formation, representing potential tetradentate chelating ligands for ions of f-block elements (G. Zakirova, Dmitrii Yu. Mladentsev, & N. Borisova, 2017).
Application in Catalysis : Certain phosphine and phosphine oxide compounds show promise as ligands in metal complex catalysis, influencing reactions like asymmetric induction (A. Reznikov & N. K. Skvortsov, 2008).
Oxygen Atom Transfer Strategy : In inorganic chemistry, compounds like oxo(triphenylphosphine)[bis(3,5-di-tert-butyl-2-phenoxo)amido]rhenium(V) demonstrate a nonclassical oxygen atom transfer, which is a significant synthetic strategy (D. D. Wright & Seth N. Brown, 2013).
Electron-Transporting Materials in OLEDs : Novel small-molecule materials combining oxadiazole and arylphosphine oxide moieties are used in organic light-emitting diodes (OLEDs), enhancing their efficiency and thermal stability (Rong-hua Liu et al., 2015).
Sterically Encumbered Systems for Phosphorus Centers : Tetraarylphenyls, including phosphine oxides, are investigated for synthesizing compounds with low-coordinate phosphorus centers, crucial in the study of phosphorus chemistry (S. Shah et al., 2000).
Synthesis of Novel Polyimides Containing Fluorine and Phosphine Oxide : Phosphine oxide containing monomers are used to create polyimides with high thermal stability, low birefringence, and good adhesive properties, useful in materials science (K. Jeong, Jang-Joo Kim, & T. Yoon, 2001).
properties
IUPAC Name |
tert-butyl-[(1R,3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)cyclohexyl]oxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51O3PSi2/c1-31(2,3)37(7,8)34-27-23-26(24-28(25-27)35-38(9,10)32(4,5)6)21-22-36(33,29-17-13-11-14-18-29)30-19-15-12-16-20-30/h11-21,27-28H,22-25H2,1-10H3/t27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVRVVSIBIVFTN-VSGBNLITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51O3PSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456806 | |
Record name | (3R,5R)-[2-[3,5-bis-(t-butyldimethyl-silanyloxy)-cyclohexylidene]-ethyl]-diphenyl-phosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide | |
CAS RN |
139356-39-1 | |
Record name | (3R,5R)-[2-[3,5-bis-(t-butyldimethyl-silanyloxy)-cyclohexylidene]-ethyl]-diphenyl-phosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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